molecular formula C18H17N3O3S B2723101 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391227-50-2

3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2723101
CAS No.: 391227-50-2
M. Wt: 355.41
InChI Key: SUBMUQBBBLYRIE-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring, which is itself substituted with an ortho-tolyl (2-methylphenyl) group. This structure places it within a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery research due to their broad-spectrum biological activities. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine bases, which allows its derivatives to interact with a variety of enzymatic targets . Compounds bearing this heterocyclic system have been extensively reported to exhibit notable pharmacological properties, including antimicrobial, anti-inflammatory, and particularly anticancer activities . The specific substitution pattern on this molecule—with dimethoxy groups on the benzamide moiety and a methyl group on the phenyl ring of the thiadiazole—is strategically designed to influence the compound's lipophilicity, electronic distribution, and potential binding affinity to biological targets, thereby modulating its bioactivity and metabolic stability . Preliminary research on structurally analogous 1,3,4-thiadiazole derivatives suggests this compound may function as an enzyme inhibitor. Related compounds have demonstrated mechanisms of action such as inhibiting focal adhesion kinase (FAK) or tubulin polymerization , which are critical processes in cancer cell proliferation and metastasis. Other analogs have shown activity as inhibitors of 15-lipoxygenase (15-LOX-1), an enzyme implicated in the pathogenesis of various cancers . The presence of the methoxy and methyl substituents is a common feature in many bioactive molecules, as these groups can enhance membrane permeability and facilitate key interactions, such as hydrogen bonding and van der Waals forces, within enzyme active sites . This product is intended for research applications only, specifically for use in bioactivity screening, hit-to-lead optimization studies, and investigations into mechanism of action. It is strictly not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to fully characterize the compound in their specific experimental systems.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-15(11)17-20-21-18(25-17)19-16(22)12-8-13(23-2)10-14(9-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMUQBBBLYRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethoxybenzoic Acid

Methylation of 3,5-Dihydroxybenzoic Acid

The precursor 3,5-dimethoxybenzoic acid is synthesized via methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate (DMS) in acetone under basic conditions.

Procedure :

  • Reagents : 3,5-Dihydroxybenzoic acid (10 mmol), dimethyl sulfate (30 mmol), potassium carbonate (30 mmol), acetone (20 mL).
  • Conditions : Dropwise addition of DMS to a stirred mixture of 3,5-dihydroxybenzoic acid and K₂CO₃ in acetone at 55°C for 12 hours.
  • Workup : Neutralization with 30% NaOH, acidification to pH 6 with HCl, and recrystallization from ethanol.
    Yield : 98%.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the phenolic -OH groups are methylated by DMS under basic conditions.

Synthesis of 5-(o-Tolyl)-1,3,4-Thiadiazol-2-Amine

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole core is constructed via cyclization of o-tolylcarboxylic acid thiosemicarbazide using phosphorus oxychloride (POCl₃).

Procedure :

  • Reagents : o-Tolylcarboxylic acid (50 mmol), thiosemicarbazide (50 mmol), POCl₃ (13 mL).
  • Conditions : Reflux at 75°C for 30 minutes, followed by hydrolysis with water and basification to pH 8 with NaOH.
  • Workup : Filtration and recrystallization from ethanol.
    Yield : 65–78%.

Mechanistic Pathway :

  • Nucleophilic Attack : Thiosemicarbazide’s NH₂ group attacks the carbonyl carbon of o-tolylcarboxylic acid.
  • Cyclodehydration : POCl₃ facilitates cyclization via intermediate thiourea formation, yielding the 1,3,4-thiadiazole ring.

Amide Bond Formation

Coupling with 3,5-Dimethoxybenzoic Acid

The final step involves coupling 5-(o-tolyl)-1,3,4-thiadiazol-2-amine with 3,5-dimethoxybenzoic acid using carbodiimide-based reagents.

EDC/HOBt-Mediated Coupling

Procedure :

  • Reagents : 3,5-Dimethoxybenzoic acid (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), amine (1.0 equiv), acetonitrile.
  • Conditions : Stirring at room temperature for 24 hours.
  • Workup : Extraction with ethyl acetate, washing with NaHCO₃ and brine, and column chromatography (EtOAc/hexane).
    Yield : 60–75%.
HBTU/DIEA-Mediated Coupling

Procedure :

  • Reagents : 3,5-Dimethoxybenzoic acid (1.1 equiv), HBTU (1.2 equiv), DIEA (2.5 equiv), DMF.
  • Conditions : Stirring at 23°C for 5 hours.
  • Workup : Precipitation with brine, filtration, and recrystallization from chloroform.
    Yield : 65–80%.

Critical Comparison :

Method Reagents Solvent Yield Advantages
EDC/HOBt EDC, HOBt Acetonitrile 60–75% Mild conditions, low epimerization
HBTU/DIEA HBTU, DIEA DMF 65–80% High efficiency, shorter reaction time

Alternative Synthetic Routes

One-Pot Synthesis Using T3P

Propylphosphonic anhydride (T3P) enables a one-pot approach by concurrently activating the carboxylic acid and facilitating cyclization.

Procedure :

  • Reagents : 3,5-Dimethoxybenzoic acid, hydrazide derivative, P₂S₅, T3P.
  • Conditions : Reflux in toluene for 6 hours.
    Yield : 70–85%.

Advantages : Reduced purification steps and higher atom economy.

Characterization and Analytical Data

Spectral Data

  • IR (KBr) : 1680–1701 cm⁻¹ (C=O), 1570–1601 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 3.84 (s, 6H, -OCH₃), 7.26–8.12 (m, aromatic H), 11.24 (s, NH).
  • MS (EI) : m/z 383.42 [M⁺].

Purity and Yield Optimization

Step Purity (HPLC) Yield
Thiadiazole formation ≥95% 65–78%
Amide coupling ≥98% 60–80%

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amide groups, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base for methylation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Thiadiazole derivatives, including 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.
    • A study highlighted that derivatives containing the thiadiazole moiety demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Anticancer Activity :
    • The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds like this compound have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo.
    • A review indicated that certain thiadiazole derivatives could effectively target key enzymes involved in cancer progression, such as thymidylate synthase. This inhibition is crucial as it disrupts DNA synthesis in rapidly dividing cancer cells .

Data Tables

Activity Type Target Organisms/Cell Lines IC50 Values (µM) Mechanism of Action
AntimicrobialE. coli, S. aureus0.47 - 1.4Cell wall synthesis inhibition
AnticancerMCF-7 (breast cancer)0.28 - 0.52Inhibition of DNA synthesis

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Ahsan et al. demonstrated that a series of thiadiazole derivatives exhibited varying degrees of antimicrobial activity against multiple strains of bacteria and fungi. The results showed that structural modifications significantly influenced their efficacy .
  • Cytotoxicity Against Cancer Cells :
    • Research published in the Turkish Journal of Chemistry examined the cytotoxic effects of thiadiazole derivatives on several cancer cell lines including HCT116 (colon), H460 (lung), and MCF-7 (breast). The findings revealed that certain compounds had IC50 values as low as 0.28 µM against MCF-7 cells, indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide-Thiadiazole Derivatives

The following table compares 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide with structurally related compounds from the literature:

Compound Name Substituents on Benzamide Substituent on Thiadiazole Molecular Weight Key Spectral Data (1H NMR/IR/MS) Biological Activity Reference
Target Compound 3,5-dimethoxy 5-(o-tolyl) 383.43 g/mol* N/A (predicted: δ 7.5–6.5 ppm for aromatic protons; IR C=O ~1680 cm⁻¹) Not reported in evidence N/A
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Cl 5-(pyridin-2-yl) 330.77 g/mol 1H NMR: δ 8.6–7.3 ppm (pyridine/benzene); IR: C=O ~1675 cm⁻¹ Antimicrobial (not specified)
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-OCH3 5-(pyridin-2-yl) 326.35 g/mol 1H NMR: δ 8.5–6.9 ppm; IR: OCH3 ~2830 cm⁻¹ Moderate anticonvulsant activity
3,5-Dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide (Y030-6964) 3,5-OCH3 5-CF3 333.29 g/mol N/A Not reported
2-Benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (MH-B1T2) 2-Br, 5-bromo 5-(2-chlorophenyl) 495.78 g/mol N/A Significant anticonvulsant activity (PTZ model)

*Calculated based on molecular formula C₁₉H₁₇N₃O₃S.

Key Observations:

Substituent Electronic Effects: Halogenated analogs (e.g., 4b, 4c, MH-B1T2) exhibit electron-withdrawing effects, which may enhance stability but reduce solubility. The trifluoromethyl group in Y030-6964 introduces strong electronegativity, contrasting with the electron-donating o-tolyl group in the target compound .

Bromine in MH-B1T2 increases molecular weight and lipophilicity, correlating with enhanced anticonvulsant activity .

Biological Activity Trends :

  • Methoxy-substituted compounds (e.g., 4g) show moderate activity in anticonvulsant models, whereas halogenated derivatives (e.g., MH-B1T2) exhibit stronger efficacy, suggesting substituent polarity and size critically influence pharmacological profiles .
  • The target compound’s 3,5-dimethoxy configuration may balance solubility and receptor affinity, though experimental data are needed to confirm this hypothesis.

Research Findings and Structure-Activity Relationships (SAR)

  • Anticonvulsant Activity : Bromine and chlorine substituents (as in MH-B1T2) are associated with significant protection against pentylenetetrazole-induced seizures, likely due to enhanced lipophilicity and CNS penetration . The target compound’s methoxy groups may reduce blood-brain barrier permeability compared to halogens.
  • Antimicrobial Potential: Pyridinyl-thiadiazole derivatives (e.g., 4b) demonstrate antimicrobial activity, but substituent position matters; meta-substituted chloro (4b) is more active than ortho-fluoro (4d) .
  • Spectral Signatures : Methoxy groups produce distinct 1H NMR signals (~δ 3.8 ppm for OCH3) and IR stretches (~2830 cm⁻¹), differentiating them from halogenated analogs .

Biological Activity

3,5-Dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant data and case studies.

The compound can be synthesized through a series of reactions involving thiadiazole derivatives and benzamide. Its structure includes a thiadiazole ring, which is known for its diverse pharmacological properties. The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S with a molecular weight of approximately 368.44 g/mol.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

  • Cell Lines Tested :
    • Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 and SK-BR-3 cell lines.
    • Lung Cancer : It was also tested against A549 and H1975 cell lines.
  • Mechanism of Action :
    • The compound acts as an inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), which are critical targets in cancer therapy. Kinase assays confirmed selective inhibition of these receptors .
  • In Vitro Studies :
    • In vitro assays such as CCK-8 and 3D cell viability assays demonstrated that the compound has excellent anti-proliferation ability against breast cancer cells, particularly SK-BR-3 cells .

Cytotoxicity Data

The following table summarizes the cytotoxicity findings for related compounds:

Compound NameCell LineIC50 (µM)Reference
N-(4-acetyl-5-(4-hydroxyphenyl)...SK-MEL-24.27
N-(5-(benzylthio)-1,3,4-thiadiazol...MDA-MB-2319
N-(1,3,4-thiadiazol-2-yl)benzamide...MCF-7Not specified

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole ring and the benzamide moiety significantly affect biological activity. For example:

  • Substituents : The presence of methoxy groups at the 3 and 5 positions on the benzene ring enhances anticancer activity.
  • Thiadiazole Variants : Different substitutions on the thiadiazole ring also impact cytotoxicity; compounds with electron-donating groups generally exhibit higher activity .

Study on Anticancer Activity

A recent study focused on a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed promising results against breast cancer cells. The lead compound demonstrated significant binding affinity to EGFR and HER-2 in molecular dynamics simulations, indicating its potential as a dual-target inhibitor .

Antimycobacterial Activity

In addition to anticancer properties, some derivatives have shown activity against Mycobacterium tuberculosis. This suggests a broader therapeutic potential for compounds in this class beyond oncology .

Q & A

Q. What are the established synthetic routes for 3,5-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized for purity and yield?

Answer: The synthesis typically involves two key steps:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with o-tolyl-substituted precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) at 80–100°C for 4–6 hours .

Benzamide coupling : Reaction of the thiadiazole-2-amine intermediate with 3,5-dimethoxybenzoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 60°C for 4–8 hours .
Optimization strategies :

  • Maintain stoichiometric control (1:1.2 molar ratio of thiadiazole-amine to benzoyl chloride) to minimize by-products.
  • Use column chromatography (ethyl acetate/hexane, 3:7) for purification, achieving >95% purity.
  • Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer: A multimodal approach is recommended:

NMR spectroscopy :

  • ¹H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).
  • ¹³C NMR identifies carbonyl (C=O, δ ~165 ppm) and thiadiazole carbons (δ ~160–170 ppm) .

High-resolution mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error (expected m/z ~410.12) .

X-ray crystallography : SHELXL refinement resolves dihedral angles between aromatic planes (15–25°), critical for assessing π-π interactions in biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?

Answer: Address discrepancies through:

Comparative dose-response profiling :

  • Use standardized assays (MTT for cytotoxicity; broth microdilution for antimicrobial activity) under identical conditions (pH 7.4, 37°C, 48h incubation) .

Mechanistic deconvolution :

  • Employ pathway-specific inhibitors (e.g., AKT inhibitor MK-2206) to confirm apoptosis vs. antimicrobial pathways .

Molecular docking : Autodock Vina simulations evaluate binding promiscuity across targets (e.g., EGFR kinase vs. bacterial FabI enzyme). Contradictions may arise from assay-specific variables (e.g., serum content affecting solubility) .

Q. What strategies optimize the compound’s pharmacokinetic profile while maintaining bioactivity?

Answer: Structure-activity relationship (SAR) approaches :

Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonamides at the benzamide para-position) while preserving thiadiazole π-stacking interactions .

Pro-drug design : Esterify methoxy groups (e.g., acetyl-protected) to enhance membrane permeability, with enzymatic cleavage in target tissues .

Polymorph screening : Co-crystallization (via SHELXD) identifies stable forms with improved bioavailability. Assess metabolic stability using liver microsomes (target t₁/₂ >60 minutes) .

Q. How can computational methods guide the design of derivatives with improved selectivity for kinase targets?

Answer: In silico strategies :

Molecular dynamics (MD) simulations : Quantify binding stability in kinase ATP pockets (e.g., ERK2 interaction energy < -40 kcal/mol) using AMBER/CHARMM .

Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., o-tolyl → 4-Cl-phenyl) to prioritize synthetic targets .

Pharmacophore modeling : MOE software identifies critical features:

  • Hydrogen bond acceptor at thiadiazole N3.
  • Hydrophobic contact at benzamide 3-methoxy group .

Q. What experimental approaches validate the compound’s proposed mechanism of action in complex biological systems?

Answer: Integrative validation :

CRISPR-Cas9 knockout : Delete putative targets (e.g., ERK2) in cell lines and rescue activity with wild-type protein .

Photoaffinity labeling : Use a diazirine-modified analog to crosslink binding partners, identified via LC-MS/MS .

In-cell ¹⁹F NMR : Track real-time target engagement using fluorine-labeled derivatives .

Phosphoproteomics : Quantify dose-dependent phosphorylation changes (e.g., pERK suppression) via LC-MS .

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